{4-[4-(环丙基甲基)哌嗪-1-基]苯基}甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“{4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine” is a chemical compound with the CAS Number: 1018613-28-9 . It is also known by the synonym "Benzenemethanamine, 4-[4-(cyclopropylmethyl)-1-piperazinyl]-" . The molecular formula of this compound is C15H23N3 and it has a molecular weight of 245.36 .
Molecular Structure Analysis
The molecular structure of “{4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine” consists of a phenyl group attached to a piperazine ring via a methanamine linkage . The piperazine ring further contains a cyclopropylmethyl group .科学研究应用
Pyruvate Kinase Deficiency Treatment
This compound has been identified in pharmaceutical compositions for treating conditions associated with pyruvate kinase, such as pyruvate kinase deficiency (PKD). PKD is a red blood cell disease caused by a deficiency of the pyruvate kinase R enzyme due to recessive mutations of the PKLR gene. The compound’s role in activating pyruvate kinase can be beneficial in treating PKD .
Thalassemia Management
In addition to PKD, the compound is also useful in managing thalassemia, including beta-thalassemia. Thalassemia is a form of inherited anemia, and the compound’s ability to modulate pyruvate kinase activity can help in the treatment of this condition .
Sickle Cell Disease
The compound has potential applications in the treatment of sickle cell disease. By influencing pyruvate kinase activity, it can help in reducing the complications associated with sickle cell disease, which is characterized by the sickling of red blood cells .
Hemolytic Anemia
Hemolytic anemia, including hereditary and acquired forms, can be treated with pharmaceutical compositions containing this compound. It can help in reducing the hemolysis of red blood cells, thereby managing the anemia .
Paroxysmal Nocturnal Hemoglobinuria
This rare condition, which leads to the destruction of red blood cells, can be managed with the help of this compound. Its role in pyruvate kinase activation can be crucial in the treatment regimen .
Anemia of Chronic Diseases
The compound may also find applications in treating anemia of chronic diseases. By modulating the activity of pyruvate kinase, it can help in alleviating the symptoms of anemia associated with chronic conditions .
Non-Spherocytic Hemolytic Anemia
Non-spherocytic hemolytic anemia, which is not characterized by the typical spherocytosis, can be treated with this compound. It can help in managing the enzymatic deficiencies that lead to this form of anemia .
Hereditary Spherocytosis
Lastly, hereditary spherocytosis, a condition characterized by the presence of spherical red blood cells, can be managed with pharmaceutical compositions containing this compound. It can aid in reducing the severity of the disease .
属性
IUPAC Name |
[4-[4-(cyclopropylmethyl)piperazin-1-yl]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3/c16-11-13-3-5-15(6-4-13)18-9-7-17(8-10-18)12-14-1-2-14/h3-6,14H,1-2,7-12,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPHOOYDEDBMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3=CC=C(C=C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。